Impentamine

Übersicht

Beschreibung

Impentamine is a histamine antagonist that is selective for the H3 subtype . . This compound is notable for its role in modulating histamine receptors, which are involved in various physiological processes.

Vorbereitungsmethoden

The synthesis of impentamine involves the reaction of imidazole with a pentylamine derivative. The process typically includes:

Step 1: Formation of the imidazole ring.

Step 2: Alkylation of the imidazole ring with a pentylamine derivative under controlled conditions.

Step 3: Purification of the final product through recrystallization or chromatography.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Antinociceptive Activity and Receptor Interactions

Impentamine induces antinociception in rodent models via central administration. Key findings include:

-

Dose-dependent effects : Intraventricular (i.v.t.) administration of 15 µg (98 nmol) this compound in rats produced near-maximal antinociception on hot plate and tail flick tests. Higher or lower doses resulted in toxicity or no effect, indicating a steep dose-response curve .

-

Receptor resistance : this compound’s effects are not blocked by antagonists of H₁ (pyrilamine), H₂ (cimetidine), or H₃ (thioperamide) receptors. This distinguishes it from histamine, whose antinociceptive activity is H₁/H₂-dependent .

-

Mechanism : Suggests action via a novel, non-canonical histamine receptor pathway, potentially linked to improgan-like analgesia .

Functional Activity at Histamine H₃ Receptors

This compound exhibits agonist activity at constitutively active H₃ receptors:

-

SK-N-MC cell studies : this compound and burimamide act as agonists at human and rat H₃ receptors, reducing forskolin-induced cAMP production .

-

Structural modifications : Altering the amine group of this compound drastically changes its pharmacological profile:

| This compound Analog | Receptor Affinity (Ki) | Functional Activity |

|---|---|---|

| Parent compound | ~200 nM | Full agonist |

| Methyl-substituted | ~500 nM | Neutral antagonist |

| Ethyl-substituted | ~800 nM | Inverse agonist |

This highlights the critical role of the amine group in modulating receptor activation/deactivation dynamics.

Comparative Pharmacological Profiles

This compound’s antinociceptive and receptor-binding properties differ from related compounds:

| Property | This compound | Histamine | Improgan |

|---|---|---|---|

| Primary Target | Novel pathway | H₁/H₂ receptors | Non-histamine receptor |

| H₃ Receptor Activity | Agonist | N/A | N/A |

| Analgesic Efficacy | High (steep dose-response) | Moderate | High |

Synthetic Considerations

While synthesis details for this compound are not explicitly provided in available literature, its structural similarity to histamine and improgan suggests feasible routes:

-

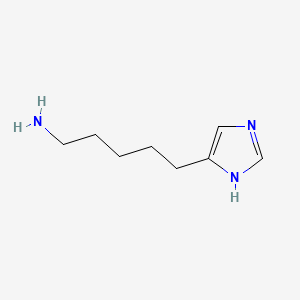

Core structure : 4-imidazolylpentylamine backbone, with a pentyl chain linking the imidazole ring to the amine group.

-

Potential modifications : Functionalization of the amine or imidazole groups (e.g., alkylation, acylation) could modulate receptor affinity, as demonstrated in H₃ receptor studies .

Metabolic and Stability Data

No direct metabolic studies were located, but its resistance to enzymatic degradation in CNS tissues is inferred from:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Impentamine is classified as 4-imidazolylpentylamine and is known for its selective binding to the H3 histamine receptor subtype. Its mechanism primarily involves:

- Inverse Agonism : this compound stabilizes the H3 receptor in an inactive form, reducing its basal activity and modulating the release of neurotransmitters in the central nervous system.

- Affinity : The compound exhibits a high affinity for the H3 receptor with a pA2 value of 8.4, indicating its potency compared to other ligands.

Scientific Research Applications

This compound's applications span several scientific disciplines:

Chemistry

- Histamine Receptor Studies : this compound serves as a critical tool for studying histamine receptors' functions and their roles in various biological processes.

Biology

- Biological Modulation : The compound has been investigated for its role in modulating histamine-related biological processes, contributing to our understanding of neurotransmitter dynamics.

Medicine

- Therapeutic Potential : this compound is being explored for potential therapeutic effects in conditions involving histamine dysregulation, such as:

- Allergies

- Neurological Disorders : Its inverse agonist properties suggest possible applications in treating cognitive disorders like Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD) by enhancing neurotransmitter release .

- Pain Management : Notably, this compound exhibits antinociceptive properties, making it a candidate for chronic pain treatment .

Data Table: Affinity and Efficacy at Histamine Receptors

| Compound | Receptor Type | pA2 Value | Activity Type |

|---|---|---|---|

| This compound | H3 | 8.4 | Inverse Agonist |

| Burimamide | H3 | 5.1 | Antagonist |

| Imetit | H3 | ~9.0 | Agonist |

| Proxyfan | H3 | 7.5 | Protean Agonist |

Antinociceptive Activity

A study on rats demonstrated that intraventricular administration of this compound (15 µg) resulted in significant pain relief as measured by hot plate and tail flick tests. Key findings include:

- Dose-Response Relationship : The response was highly dose-dependent, indicating a narrow therapeutic window.

- Behavioral Toxicity : Higher doses resulted in toxicity, necessitating careful dosage management in therapeutic contexts .

Receptor Interaction Studies

In vitro studies revealed that this compound acts as a partial agonist in human cells expressing H3 receptors, reinforcing its classification as an inverse agonist under specific conditions. Molecular docking studies provided insights into its binding affinity and orientation within the receptor's active site .

Therapeutic Potential

Given its unique pharmacological profile, this compound is being explored for various therapeutic applications:

- Neuropathic Pain : Its antinociceptive properties may offer new avenues for treating chronic pain conditions.

- Cognitive Disorders : As an H3 receptor modulator, it holds promise for enhancing cognitive function in disorders like Alzheimer's disease and ADHD.

- Obesity Management : The role of histamine in appetite regulation suggests that antagonists like this compound could be beneficial in weight management strategies .

Wirkmechanismus

Impentamine exerts its effects by selectively binding to the H3 histamine receptor subtype. This binding inhibits the receptor’s activity, which in turn modulates the release of histamine and other neurotransmitters in the central nervous system . The molecular targets include the H3 receptors, and the pathways involved are primarily related to histamine signaling .

Vergleich Mit ähnlichen Verbindungen

Impentamin ist unter den Histamin-Antagonisten einzigartig aufgrund seiner hohen Selektivität für den H3-Subtyp. Ähnliche Verbindungen umfassen:

Histamin: Der natürliche Ligand für Histaminrezeptoren.

Burimamide: Ein Histamin-Derivat mit sowohl H2- als auch H3-blockierenden Eigenschaften.

Improgan: Ein weiteres Histamin-Analog mit analgetischen Eigenschaften.

Die Einzigartigkeit von Impentamin liegt in seiner selektiven Antagonisierung des H3-Rezeptors, was es von anderen histaminbedingten Verbindungen abhebt .

Biologische Aktivität

Impentamine, a compound structurally related to histamine, has garnered attention for its significant biological activity, particularly as a potent inverse agonist of the histamine H3 receptor. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from diverse research findings and case studies.

This compound is classified as a histamine congener, specifically 4-imidazolylpentylamine. Its mechanism primarily involves interaction with the histamine H3 receptor, where it functions as an inverse agonist. This means that this compound not only blocks the receptor but also stabilizes it in an inactive form, reducing its basal activity. The compound exhibits a high affinity for the H3 receptor with a pA2 value of 8.4, indicating its potency compared to other known ligands .

Table 1: Affinity and Efficacy of this compound at Histamine Receptors

| Compound | Receptor Type | pA2 Value | Activity Type |

|---|---|---|---|

| This compound | H3 | 8.4 | Inverse Agonist |

| Burimamide | H3 | 5.1 | Antagonist |

| Imetit | H3 | ~9.0 | Agonist |

| Proxyfan | H3 | 7.5 | Protean Agonist |

Antinociceptive Properties

Research has demonstrated that this compound possesses notable antinociceptive effects when administered centrally in rodent models. A study indicated that intraventricular administration of this compound resulted in significant pain relief as measured by hot plate and tail flick tests, suggesting its potential utility in pain management . Importantly, the antinociceptive action of this compound was found to be resistant to antagonism by traditional histamine receptor blockers (H1, H2, or H3), hinting at a unique mechanism that may involve novel histamine receptor pathways .

Case Studies and Experimental Findings

-

Study on Antinociception :

- A study conducted on rats revealed that doses of 15 µg (98 nmol) of this compound led to near-maximal antinociception. The response was highly dose-dependent, with a steep dose-response curve indicating a narrow therapeutic window .

- Behavioral toxicity was observed at higher doses, emphasizing the need for careful dosage management in potential therapeutic applications.

-

Receptor Interaction Studies :

- In vitro studies demonstrated that this compound acts as a partial agonist in human cells expressing H3 receptors (SK-N-MC cells), reinforcing its classification as an inverse agonist under specific conditions .

- Molecular docking studies further elucidated its binding affinity and orientation within the receptor's active site, providing insights into its functional selectivity across species .

Therapeutic Potential

Given its unique pharmacological profile, this compound is being explored for various therapeutic applications:

- Neuropathic Pain : Due to its antinociceptive properties, it may offer new avenues for treating chronic pain conditions.

- Cognitive Disorders : As an H3 receptor modulator, it holds promise for conditions such as Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD) by potentially enhancing neurotransmitter release through inhibition of the receptor's activity .

- Obesity Management : The role of histamine in appetite regulation suggests that H3 antagonists could be beneficial in weight management strategies.

Eigenschaften

IUPAC Name |

5-(1H-imidazol-5-yl)pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c9-5-3-1-2-4-8-6-10-7-11-8/h6-7H,1-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCJWLAXZRFUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430734 | |

| Record name | Impentamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34973-91-6 | |

| Record name | 1H-Imidazole-4-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34973-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Impentamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034973916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Impentamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMPENTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88JSL4TQ76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.